molecular formula C13H10F2S B2480749 2,3-Difluoro-4'-methylsulfanylbiphenyl CAS No. 157248-20-9

2,3-Difluoro-4'-methylsulfanylbiphenyl

Cat. No.: B2480749
CAS No.: 157248-20-9
M. Wt: 236.28
InChI Key: ZQZPPHHBLZLAGC-UHFFFAOYSA-N
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Description

2,3-Difluoro-4’-methylsulfanylbiphenyl is an organic compound with the molecular formula C13H10F2S It is a fluorinated biphenyl derivative, characterized by the presence of two fluorine atoms and a methylsulfanyl group attached to the biphenyl structure

Scientific Research Applications

2,3-Difluoro-4’-methylsulfanylbiphenyl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4’-methylsulfanylbiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 2,3-Difluoro-4’-methylsulfanylbiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4’-methylsulfanylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4’-methylsulfanylbiphenyl is unique due to the combination of fluorine atoms and a methylsulfanyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,2-difluoro-3-(4-methylsulfanylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2S/c1-16-10-7-5-9(6-8-10)11-3-2-4-12(14)13(11)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZPPHHBLZLAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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